Ammonium, hexamethylenebis(benzyldimethyl-, dibromide
Description
Ammonium, hexamethylenebis(benzyldimethyl-, dibromide) (hereafter referred to as HMB-BDAB) is a dicationic quaternary ammonium compound characterized by two benzyldimethylammonium groups connected via a hexamethylene spacer, with bromide counterions. Its structure imparts unique physicochemical properties, making it valuable in catalysis and materials science. Notably, HMB-BDAB serves as an organic structure-directing agent (OSDA) in synthesizing zeolites such as Sn-ZSM-12 and Ga-ZSM-12, where it enables the incorporation of transition metals (e.g., Sn⁴⁺, Ga³⁺) into the framework . This capability stems from its ability to stabilize large-pore structures (e.g., MTW topology) during hydrothermal synthesis .
Properties
CAS No. |
13221-98-2 |
|---|---|
Molecular Formula |
C24H38Br2N2 |
Molecular Weight |
514.4 g/mol |
IUPAC Name |
benzyl-[6-[benzyl(dimethyl)azaniumyl]hexyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C24H38N2.2BrH/c1-25(2,21-23-15-9-7-10-16-23)19-13-5-6-14-20-26(3,4)22-24-17-11-8-12-18-24;;/h7-12,15-18H,5-6,13-14,19-22H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
SXSCTOBLBXISDM-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(CCCCCC[N+](C)(C)CC1=CC=CC=C1)CC2=CC=CC=C2.[Br-].[Br-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of ammonium, hexamethylenebis(benzyldimethyl-, dibromide) typically involves the quaternization of hexamethylenediamine with benzyl chloride in the presence of a base, followed by the addition of methyl bromide . The reaction conditions often include refluxing in an organic solvent such as acetonitrile . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ammonium, hexamethylenebis(benzyldimethyl-, dibromide) undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromide ions are replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s quaternary ammonium structure can influence redox behavior in complex systems.
Hydrolysis: In aqueous environments, it can hydrolyze to form corresponding amines and alcohols.
Common reagents used in these reactions include strong bases, nucleophiles like sodium hydroxide, and oxidizing or reducing agents depending on the desired transformation . Major products formed from these reactions vary but often include substituted ammonium compounds and their derivatives .
Scientific Research Applications
Ammonium, hexamethylenebis(benzyldimethyl-, dibromide) has a wide range of scientific research applications:
Mechanism of Action
The antimicrobial activity of ammonium, hexamethylenebis(benzyldimethyl-, dibromide) is primarily due to its ability to disrupt microbial cell membranes . The positively charged ammonium groups interact with the negatively charged components of microbial cell membranes, leading to increased permeability and eventual cell lysis . This compound targets a broad spectrum of microorganisms, including bacteria, fungi, and viruses .
Comparison with Similar Compounds
Structural and Functional Analogues
Gemini Surfactants with Alkyl Chains
- 1,6-Hexamethylene-bis(N-hydroxyethyl-N-methyl-N-octadecylammonium) Dibromide :
This compound shares the hexamethylene spacer but substitutes benzyldimethyl groups with long-chain alkyl (C18) and hydroxyethyl-methyl groups. It exhibits a critical micellization concentration (CMC) of 0.046 mmol L⁻¹ , ~180× lower than sodium dodecyl sulfate (SDS), highlighting superior surface activity . Unlike HMB-BDAB, its primary applications include corrosion inhibition and herbicidal formulations due to its amphiphilic nature and tunable alkyl chain length .
Hexamethonium Bromide
- Hexamethylenebis(trimethylammonium) Dibromide :
A simpler analogue with trimethylammonium head groups and a hexamethylene spacer. It lacks aromatic substituents, resulting in lower hydrophobicity. Historically used as a ganglionic blocker in medicine , its smaller molecular volume limits its utility in templating large-pore zeolites compared to HMB-BDAB.
Bis-Pyridinium Dibromides
- Hexamethylene Bis-Pyridinium Dibromide (HEMBP) :
Replaces ammonium groups with pyridinium rings, enhancing π-π interactions. HEMBP is utilized in clay modification for pollutant adsorption . The absence of benzyl groups in HEMBP reduces steric hindrance, favoring applications in environmental chemistry over catalysis.
HMB-BDAB vs. Other OSDAs
- Sn-ZSM-12 Synthesis: HMB-BDAB enables Sn incorporation into ZSM-12 with Si/Sn ratios >70, achieving high catalytic efficiency in phenol oxidation (e.g., 98% conversion using H₂O₂) . In contrast, Ga-ZSM-12 synthesized with methytriethylammonium OSDA exhibits similar acidity but lower framework stability due to weaker metal-OSDA interactions .
- Comparison with 4,4′-Trimethylenebis(dimethylpiperidinium) Iodide :
This OSDA produces V-ZSM-12 (Si/V = 50–100), which shows comparable catalytic activity to Sn-ZSM-12 but requires higher metal loading, increasing synthesis costs .
Surface Activity and Self-Assembly
HMB-BDAB vs. Gemini Surfactants
- However, its benzyl groups likely increase hydrophobicity, reducing CMC compared to aliphatic analogues.
- Thermodynamic Behavior :
Gemini surfactants like 12-3-12.Br₂ exhibit enthalpy-driven micellization, whereas HMB-BDAB’s aromatic groups may favor entropy-driven processes due to enhanced hydrophobic interactions .
Biological Activity
Ammonium, hexamethylenebis(benzyldimethyl-, dibromide), commonly known as a quaternary ammonium compound, is recognized for its diverse biological activities. This compound exhibits significant antimicrobial properties and has been studied for its effects on various biological systems, including bacteria and eukaryotic cells. Understanding its biological activity is crucial for applications in medicine, agriculture, and environmental science.
Chemical Structure and Properties
The compound is characterized by its quaternary ammonium structure, which enhances its ability to interact with biological membranes. Its chemical formula can be represented as:
- Molecular Formula :
- Molecular Weight : 485.44 g/mol
The biological activity of hexamethylenebis(benzyldimethyl-, dibromide) primarily involves:
- Disruption of Cell Membranes : The compound interacts with the phospholipid bilayer of microbial cells, leading to increased permeability and eventual cell lysis.
- Inhibition of Enzymatic Activity : It interferes with membrane-bound enzymes, disrupting essential metabolic processes within the cells.
- Antimicrobial Activity : Effective against a broad spectrum of microorganisms, including bacteria and fungi.
Antimicrobial Efficacy
A study assessing the antimicrobial efficacy of quaternary ammonium compounds, including hexamethylenebis(benzyldimethyl-, dibromide), demonstrated significant bactericidal activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
| Candida albicans | 8 |
These results indicate that the compound is particularly effective against Gram-positive bacteria and certain fungi.
Cytotoxicity Studies
Cytotoxicity studies performed on human cell lines revealed that while the compound exhibits antimicrobial properties, it can also affect eukaryotic cells. The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µg/mL) |
|---|---|
| Human epithelial cells | 50 |
| Mouse fibroblasts | 40 |
| Human keratinocytes | 70 |
These findings suggest a dose-dependent cytotoxic effect, necessitating careful consideration of dosage in therapeutic applications.
Case Study 1: Antimicrobial Coatings
A study investigated the use of hexamethylenebis(benzyldimethyl-, dibromide) in developing antimicrobial coatings for medical devices. The coating demonstrated prolonged antimicrobial activity against biofilm formation by Staphylococcus aureus, significantly reducing infection rates in clinical settings.
Case Study 2: Environmental Impact
Research conducted on the environmental impact of quaternary ammonium compounds highlighted potential toxicity to aquatic organisms. A study found that exposure to sub-lethal concentrations affected the growth and reproduction of Daphnia magna, indicating ecological risks associated with its widespread use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
